(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Overview
Description
(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with chloromethyl ketone in the presence of a base to form the intermediate compound. This intermediate is then cyclized using appropriate reagents to yield the final oxazol-5-one structure. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Researchers explore its potential therapeutic effects, particularly in areas such as anti-cancer and anti-inflammatory treatments.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(bromomethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one
- (4E)-3-(iodomethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one
- **(4E)-3-(methyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c1-18-11-5-8(6-12(19-2)13(11)20-3)4-9-10(7-15)16-21-14(9)17/h4-6H,7H2,1-3H3/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZKZWNDBBGXNZ-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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